

potential off-target effects of JBJ-04-125-02

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Compound of Interest

Compound Name: JBJ-04-125-02

Cat. No.: B3028435

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Technical Support Center: JBJ-04-125-02

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **JBJ-04-125-02**, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **JBJ-04-125-02**?

A1: The primary target of **JBJ-04-125-02** is mutant Epidermal Growth Factor Receptor (EGFR). It is a potent, mutant-selective, allosteric inhibitor with a reported IC₅₀ of 0.26 nM for EGFR L858R/T790M.^[1] It has also demonstrated efficacy against the EGFR L858R/T790M/C797S mutation.^{[1][2]}

Q2: How selective is **JBJ-04-125-02** for its primary target?

A2: **JBJ-04-125-02** has demonstrated high selectivity for mutant EGFR. A KINOMEscan profiling against a panel of 468 kinases at a concentration of 10 μM revealed excellent selectivity, with an S-Score (35) of 0.02.^[3]

Q3: Have any off-target kinases been identified for **JBJ-04-125-02**?

A3: The KINOMEscan profiling at 10 μM identified only three non-ERBB family members that were inhibited by more than 65% (i.e., less than 35% of control). These were MAP4K5 (9.5% of

control) and TIE1 (29% of control).[3] This indicates a very low potential for off-target effects at therapeutic concentrations.

Q4: Is there any information on the safety profile or clinical trials of **JBJ-04-125-02**?

A4: The provided search results focus on the preclinical characterization of **JBJ-04-125-02** and do not contain information regarding its clinical safety profile or the status of any clinical trials.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter when assessing the on-target and off-target effects of **JBJ-04-125-02**.

Issue	Potential Cause	Recommended Action
Inconsistent IC50 values for EGFR inhibition	1. Purity and integrity of the JBJ-04-125-02 compound may be compromised. 2. Variations in experimental conditions (e.g., cell line passage number, serum concentration, ATP concentration in biochemical assays). 3. Incorrect quantitation of the compound.	1. Verify the purity of the compound using techniques like HPLC. Ensure proper storage conditions to prevent degradation. 2. Standardize all experimental parameters. Use cells within a consistent passage number range and ensure consistent serum and ATP concentrations. 3. Accurately determine the concentration of the stock solution.
Unexpected cellular phenotype not consistent with EGFR inhibition	1. Potential off-target effects, although known to be minimal. 2. The phenotype may be a downstream consequence of potent and sustained EGFR inhibition that was not previously characterized. 3. Cellular context-specific effects (e.g., expression of other receptor tyrosine kinases).	1. Perform a broader kinase screen or a proteome-wide analysis to identify potential off-targets in your specific cell model. 2. Investigate downstream signaling pathways of EGFR more comprehensively. 3. Characterize the expression profile of other relevant kinases in your cellular model.
Difficulty confirming target engagement in cells	1. Insufficient cellular uptake of the compound. 2. The concentration or incubation time may not be optimal. 3. The detection method for target engagement may not be sensitive enough.	1. While JBJ-04-125-02 is orally active, its cellular permeability can be assessed using specific assays. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for target engagement. 3. Consider using a sensitive and direct method for measuring target

engagement, such as the Cellular Thermal Shift Assay (CETSA).

Data on Potential Off-Target Effects

The primary method used to assess the off-target profile of **JBJ-04-125-02** was the KINOMEScan® platform. The following table summarizes the key findings from this screen.

Parameter	Value	Source
Screening Platform	KINOMEScan® (DiscoverX)	[3]
Number of Kinases Screened	468	[3]
Compound Concentration	10 µM	[3]
Selectivity Score (S-Score at 35% inhibition cutoff)	0.02	[3]

Identified Potential Off-Targets (>65% Inhibition at 10 µM)

Off-Target Kinase	% of Control	Source
MAP4K5	9.5	[3]
TIE1	29	[3]

Note: A lower "% of Control" value indicates stronger binding/inhibition.

Experimental Protocols

KINOMEScan® Selectivity Profiling

This protocol provides a general methodology for assessing the selectivity of a kinase inhibitor like **JBJ-04-125-02** using the KINOMEScan® platform.

Objective: To identify the potential off-target kinases of **JBJ-04-125-02** across a broad panel of human kinases.

Methodology:

- **Assay Principle:** The KINOMEScan® assay is a competition-based binding assay. A test compound (**JBJ-04-125-02**) is incubated with a specific kinase that is fused to a DNA tag. This mixture is then added to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
- **Procedure:**
 - Prepare a stock solution of **JBJ-04-125-02** in DMSO.
 - The compound is screened at a fixed concentration (e.g., 10 µM) against the KINOMEScan® panel of 468 kinases.
 - For each kinase, the amount of kinase bound to the immobilized ligand in the presence of the test compound is measured and compared to a DMSO control.
- **Data Analysis:**
 - The results are typically reported as "% of Control," where a lower percentage indicates a stronger interaction between the compound and the kinase.
 - A selectivity score (S-Score) can be calculated to provide a quantitative measure of the compound's selectivity. The S-Score is the number of kinases that show a certain level of inhibition (e.g., >65% or >90%) divided by the total number of kinases tested.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

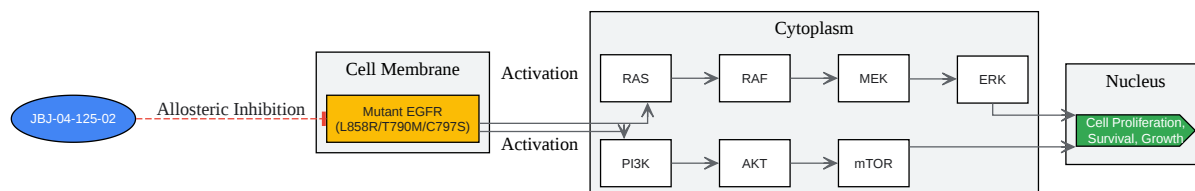
This protocol describes a general method to confirm the engagement of **JBJ-04-125-02** with its target, EGFR, in a cellular context.

Objective: To verify that **JBJ-04-125-02** binds to and stabilizes EGFR in intact cells.

Methodology:

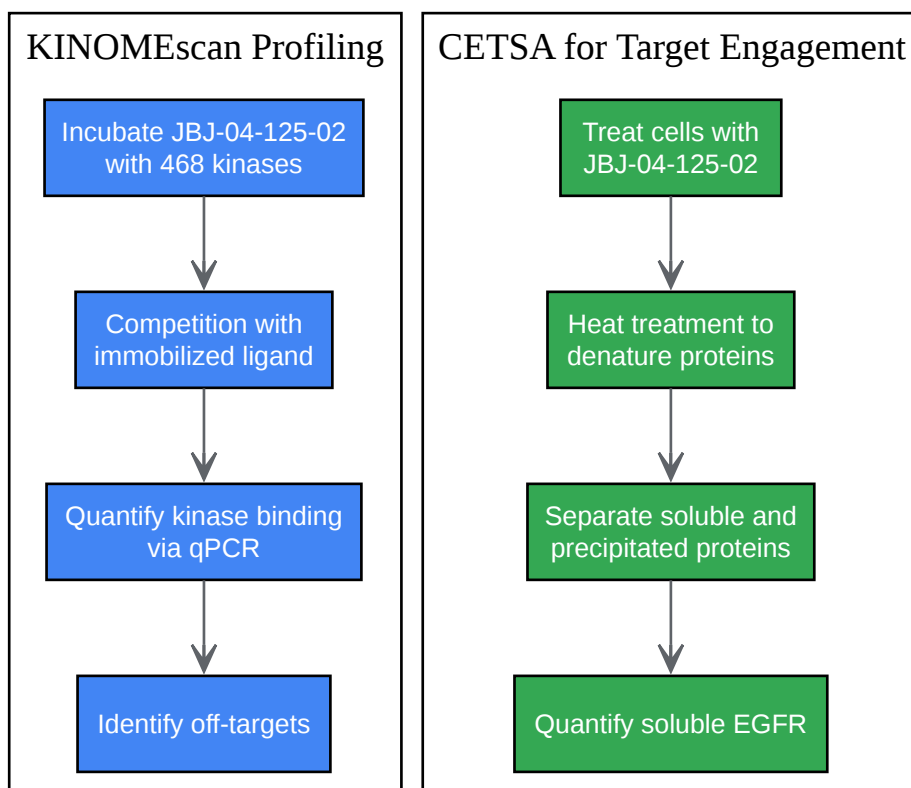
- Principle: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. When a protein is bound to a ligand, it is often stabilized and will denature at a higher temperature than the unbound protein.
- Procedure:
 - Culture cells that express the target protein (e.g., H1975 cells for mutant EGFR).
 - Treat the cells with various concentrations of **JBJ-04-125-02** or a vehicle control (DMSO) for a defined period.
 - Heat the cell suspensions to a range of temperatures to induce thermal denaturation.
 - Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation.
 - Analyze the amount of soluble target protein (EGFR) remaining at each temperature using Western blotting or another quantitative protein detection method.
- Data Analysis:
 - Plot the amount of soluble EGFR as a function of temperature for both the vehicle- and **JBJ-04-125-02**-treated samples.
 - A shift in the melting curve to a higher temperature in the presence of **JBJ-04-125-02** indicates target engagement and stabilization.

Visualizations



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Caption: Signaling pathway of **BJ-04-125-02** as an allosteric inhibitor of mutant EGFR.



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Caption: Experimental workflows for assessing off-target effects and target engagement.

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